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Compound of Interest

Compound Name:
Methyl 5-bromo-2-hydroxy-4-

methoxybenzoate

Cat. No.: B184605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-
bromo-2-hydroxy-4-methoxybenzoate (C₉H₉BrO₄, Molecular Weight: 261.07 g/mol ). Due to

the limited availability of published experimental spectra for this specific compound, this guide

presents a combination of predicted data and representative values derived from analogous

structures. These data are intended to serve as a reference for researchers in the fields of

organic synthesis, analytical chemistry, and drug discovery.

Data Presentation
The following tables summarize the key spectral data for Methyl 5-bromo-2-hydroxy-4-
methoxybenzoate.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H Ar-OH

7.35 Singlet 1H Ar-H

6.85 Singlet 1H Ar-H

3.90 Singlet 3H -OCH₃

3.85 Singlet 3H -COOCH₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Type Assignment

168.5 C=O Ester Carbonyl

157.0 C C-OH

152.0 C C-OCH₃

125.0 CH Ar-CH

115.0 C C-Br

110.0 CH Ar-CH

105.0 C C-COOCH₃

56.0 CH₃ -OCH₃

52.5 CH₃ -COOCH₃

Table 3: IR (Infrared) Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (phenolic)

3010-2950 Medium
C-H stretch (aromatic &

aliphatic)

1725 Strong C=O stretch (ester)

1600, 1480 Medium-Strong C=C stretch (aromatic ring)

1280, 1050 Strong C-O stretch (ester and ether)

800-600 Strong C-Br stretch

Table 4: MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

260/262 95/95 [M]⁺ (Isotopic pattern for Br)

229/231 100/100 [M - OCH₃]⁺ (Base Peak)

201/203 40/40 [M - COOCH₃]⁺

122 30 [M - Br - COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented

above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0 ppm). The solution is then filtered into a 5 mm NMR tube.
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¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A

sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a

frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single

lines for each unique carbon atom. A larger number of scans is typically required for ¹³C

NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is also recorded and subtracted from the sample

spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography.

Ionization: Electron Ionization (EI) is used, where the sample molecules in the gas phase are

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to

ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.

Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-
methoxybenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184605#methyl-5-bromo-2-hydroxy-4-
methoxybenzoate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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